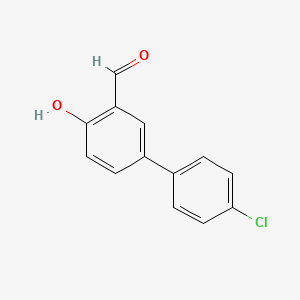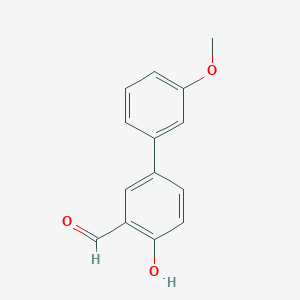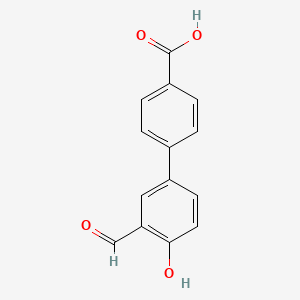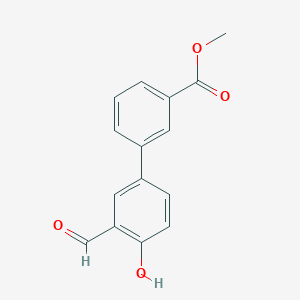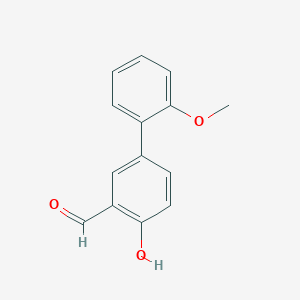
2-Formyl-4-(2-methoxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-4-(2-methoxyphenyl)phenol, 95% (2F4MPP95) is a phenolic compound that has been studied for its potential applications in various scientific research fields. It is an aromatic compound with a molecular weight of 220.27 g/mol. 2F4MPP95 is a colorless to pale yellow liquid with a boiling point of 163-164 °C and a melting point of -6 °C. It is soluble in most organic solvents, such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
科学的研究の応用
2-Formyl-4-(2-methoxyphenyl)phenol, 95% has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of various organic compounds, such as phenylthiourea, phenylthiocarbamate, and phenylthiourea derivatives. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antispasmodic drugs, and anticonvulsants. Additionally, it has been studied for its potential applications in the fields of biochemistry and molecular biology.
作用機序
2-Formyl-4-(2-methoxyphenyl)phenol, 95% has been studied for its potential mechanism of action. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been found to act as an antioxidant, which means it can scavenge free radicals and prevent oxidative damage. Additionally, it has been found to act as an anti-inflammatory agent, which means it can reduce inflammation in the body.
Biochemical and Physiological Effects
2-Formyl-4-(2-methoxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-proliferative effects. It has also been found to inhibit the production of prostaglandins, which are involved in the regulation of inflammation. Additionally, it has been found to modulate the expression of various genes and proteins, which can affect the development and progression of various diseases.
実験室実験の利点と制限
2-Formyl-4-(2-methoxyphenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is soluble in most organic solvents, which makes it easy to work with in the laboratory. A limitation is that it is not very stable and can easily decompose, which can affect the results of the experiment.
将来の方向性
The potential applications of 2-Formyl-4-(2-methoxyphenyl)phenol, 95% are still being studied and there are several future directions that could be explored. One potential direction is to further study its anti-inflammatory and antioxidant effects and to determine how they can be used to treat or prevent various diseases. Additionally, further research could be done to determine how the compound can be used to modulate gene expression and to develop new drugs. Finally, further research could be done to determine how the compound can be used to synthesize other organic compounds and pharmaceuticals.
合成法
2-Formyl-4-(2-methoxyphenyl)phenol, 95% can be synthesized by several methods. The most common method is the condensation reaction of 2-methoxy-4-nitrophenol and formaldehyde in the presence of an acid catalyst. The reaction is carried out in an aqueous medium at a temperature of 80-90 °C and a pH of 4-6. The reaction is usually completed in 1-2 hours. The product is then purified by distillation and recrystallization to obtain a 95% pure product.
特性
IUPAC Name |
2-hydroxy-5-(2-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRAILLXUOZKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602402 |
Source


|
| Record name | 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893737-63-8 |
Source


|
| Record name | 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









